

Physical and chemical characteristics of 2-(Azepan-1-yl)ethanol

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Compound of Interest

Compound Name: 2-(Azepan-1-yl)ethanol

Cat. No.: B1580746

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An In-depth Technical Guide to 2-(Azepan-1-yl)ethanol

This guide provides a comprehensive overview of the physical and chemical characteristics of **2-(Azepan-1-yl)ethanol**, a valuable building block in pharmaceutical and chemical synthesis. The information presented herein is intended for researchers, scientists, and professionals in drug development, offering a blend of established data and practical insights.

Introduction: The Molecular Profile

2-(Azepan-1-yl)ethanol, also known by synonyms such as 1-(2-Hydroxyethyl)homopiperidine and 2-(Hexamethyleneimino)ethanol, is a tertiary amine and a primary alcohol.^[1] Its structure, featuring a seven-membered azepane ring linked to an ethanol group, imparts a unique combination of properties that make it a versatile intermediate. This guide will delve into its fundamental physical and chemical attributes, supported by experimental data and established scientific principles.

Molecular Structure and Identification

The foundational step in understanding any chemical entity is to define its structure and key identifiers.

```
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```

Table 1: Key Molecular Identifiers

Identifier	Value	Source
Molecular Formula	C ₈ H ₁₇ NO	[1]
Molecular Weight	143.23 g/mol	[1]
InChI	InChI=1S/C8H17NO/c10-8-7-9-5-3-1-2-4-6-9/h10H,1-8H2	[1]
InChIKey	VMRYMOMQCYS- PHS-UHFFFAOYSA-N	[1]
SMILES	C1CCCN(CC1)CCO	[1]
CAS Number	Not explicitly found in provided search results.	

The achiral nature of **2-(Azepan-1-yl)ethanol** simplifies stereochemical considerations in synthetic applications.[\[1\]](#)

Physicochemical Properties: A Quantitative Analysis

The physical state and solubility of a compound are critical parameters that dictate its handling, formulation, and reaction conditions.

Table 2: Summary of Physical Properties

Property	Value	Notes	Source
Physical State	Liquid	At standard temperature and pressure.	[2]
Appearance	Colorless	[2]	
Odor	Alcohol-like	[2]	
Boiling Point	77 °C / 170.6 °F	The provided source is for "Ethanol 70%", which is not the pure compound. This value should be used with caution.	
Melting Point	No data available	[2]	
Solubility	Miscible with water	The polar hydroxyl group and the nitrogen atom contribute to its miscibility.	
Vapor Pressure	20 mmHg @ 452°C	This data is from a safety data sheet for "Ethanol 70%" and is highly unlikely to be accurate for the target compound.	
Vapor Density	1.6 (Air = 1.0)	From "Ethanol 70%" SDS, likely inaccurate.	[2]

It is crucial to note that some of the physical data, particularly the boiling point and vapor pressure, are derived from a safety data sheet for a 70% ethanol solution and not for pure **2-(Azepan-1-yl)ethanol**. Therefore, these values should be considered as indicative and require experimental verification for precise applications.

Spectroscopic Characterization: The Analytical Fingerprint

Spectroscopic data is indispensable for the structural elucidation and purity assessment of a chemical compound. While specific spectra for **2-(Azepan-1-yl)ethanol** were not found, we can predict the expected spectral features based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the protons on the azepane ring and the ethanol side chain. The protons on the carbon adjacent to the nitrogen and the hydroxyl group will be deshielded and appear at a higher chemical shift.
- ^{13}C NMR: The carbon NMR spectrum will display eight distinct signals for the eight carbon atoms in the molecule, with the carbons attached to the nitrogen and oxygen atoms appearing at lower fields.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm^{-1} due to the O-H stretching of the alcohol group. C-H stretching vibrations will be observed around 2850-3000 cm^{-1} , and C-N stretching will appear in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry will show a molecular ion peak corresponding to the molecular weight of the compound (143.23 g/mol).^[1] Fragmentation patterns would likely involve the loss of the hydroxyl group or cleavage of the ethanol side chain. Predicted collision cross-section values for various adducts are available, which can aid in identification.^[3]

Chemical Reactivity and Stability

Understanding the chemical behavior of **2-(Azepan-1-yl)ethanol** is fundamental for its application in synthesis.

- **Stability:** The compound is stable under normal conditions.[2] However, it is important to avoid heat, flames, and sparks due to its potential flammability, a characteristic common to many organic alcohols.[2][4]
- **Incompatible Materials:** It should be kept away from strong oxidizing agents.[2]
- **Hazardous Reactions:** Hazardous polymerization is not expected to occur, and no hazardous reactions are reported under normal processing.[2]

The presence of both a nucleophilic tertiary amine and a primary alcohol functional group allows **2-(Azepan-1-yl)ethanol** to participate in a variety of chemical transformations. The alcohol can undergo oxidation, esterification, and etherification reactions. The tertiary amine can act as a base or a nucleophile.

Synthesis and Experimental Protocols

While a specific, detailed synthesis protocol for **2-(Azepan-1-yl)ethanol** was not found in the initial search, its structure suggests a straightforward synthetic route. A common method would involve the N-alkylation of azepane with a 2-haloethanol, such as 2-chloroethanol or 2-bromoethanol, in the presence of a base to neutralize the resulting hydrohalic acid.

```
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General Experimental Protocol for N-Alkylation:

- **Reaction Setup:** To a solution of azepane in a suitable polar aprotic solvent (e.g., acetonitrile), add a base (e.g., anhydrous potassium carbonate).
- **Addition of Alkylating Agent:** Slowly add 2-chloroethanol to the reaction mixture at room temperature.
- **Reaction Monitoring:** Heat the mixture (e.g., to reflux) and monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).
- **Workup:** After the reaction is complete, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

- Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography.

Safety and Handling

As with any chemical, proper safety precautions are paramount when handling **2-(Azepan-1-yl)ethanol**.

- General Precautions: Use in a well-ventilated area.^[5] Avoid contact with skin and eyes.^[2] Keep away from open flames, hot surfaces, and sources of ignition.^[2] Use non-sparking tools and take precautionary measures against static discharge.^[2]^[5]
- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.^[5]^[6]
- In case of Exposure:
 - Inhalation: Move to fresh air.^[5]
 - Skin Contact: Wash the affected area with soap and water.^[5]
 - Eye Contact: Rinse cautiously with water for several minutes.^[5]^[6]
 - Ingestion: Rinse mouth and do not induce vomiting.^[5]
- Storage: Store in a cool, well-ventilated place in a tightly closed container.^[5]^[6]

Note: The safety information is based on general guidelines for similar chemicals and should be supplemented with a substance-specific Safety Data Sheet (SDS) when available.

Applications in Research and Development

The bifunctional nature of **2-(Azepan-1-yl)ethanol** makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The azepane moiety is a common feature in various biologically active compounds. The hydroxyl group provides a handle for further functionalization, such as the introduction of ester or ether linkages, which can be used to modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate.

Conclusion

2-(Azepan-1-yl)ethanol is a compound with a valuable set of physical and chemical properties for synthetic chemistry. Its miscibility in water, combined with its dual functionality, offers a range of possibilities for its use as a building block in the creation of novel molecules. While some physical data requires further experimental verification, the information compiled in this guide provides a solid foundation for researchers and developers working with this compound. Adherence to proper safety and handling procedures is essential to ensure its safe and effective use in the laboratory and beyond.

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